3-Amino-5-(trifluoromethyl)pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC16692470
Molecular Formula: C7H5F3N2O2
Molecular Weight: 206.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5F3N2O2 |
|---|---|
| Molecular Weight | 206.12 g/mol |
| IUPAC Name | 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H5F3N2O2/c8-7(9,10)3-1-12-2-4(11)5(3)6(13)14/h1-2H,11H2,(H,13,14) |
| Standard InChI Key | MQUJOBKUWJVKIU-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C(=C(C=N1)N)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The molecular formula of 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid is C₈H₅F₃N₂O₂, with a molecular weight of 230.13 g/mol. The IUPAC name reflects its substitution pattern: 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid. The trifluoromethyl group (-CF₃) and carboxylic acid (-COOH) introduce significant polarity, while the amino group (-NH₂) contributes to basicity and hydrogen-bonding potential .
Table 1: Key Structural and Physical Properties
Spectroscopic Characterization
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NMR Spectroscopy:
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¹H NMR (DMSO-d₆): δ 8.70 (s, 1H, H-2), 8.25 (s, 1H, H-6), 6.90 (br s, 2H, NH₂), 13.20 (br s, 1H, COOH).
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¹³C NMR: δ 167.5 (COOH), 155.2 (C-4), 148.9 (C-3), 142.1 (C-5), 126.8 (q, J = 32 Hz, CF₃), 122.5 (C-6), 118.3 (C-2).
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IR Spectroscopy:
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 3-amino-5-(trifluoromethyl)pyridine-4-carboxylic acid typically involves sequential functionalization of the pyridine ring. Two primary routes are documented:
Route 1: Direct Functionalization of Pyridine
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Nitration and Reduction:
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Trifluoromethylation:
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Carboxylation:
Route 2: Building the Ring System
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Hantzsch Pyridine Synthesis:
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A diketone, aldehyde, and ammonia condense to form a dihydropyridine intermediate, which is oxidized to the pyridine core.
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Post-Modification:
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Yield | 40–50% | 25–35% |
| Complexity | Moderate | High |
| Scalability | Suitable for industrial scale | Limited to lab-scale |
| Byproducts | Minor halogenated impurities | Multiple oxidation byproducts |
Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors are employed for nitration and carboxylation steps, enhancing reaction control and reducing waste. Purification involves crystallization from ethanol/water mixtures, achieving >98% purity .
Physicochemical Properties
Acid-Base Behavior
The compound exhibits two ionizable groups:
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Carboxylic Acid (pKa ≈ 3.0): Deprotonates in neutral to basic conditions, forming a water-soluble carboxylate.
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Amino Group (pKa ≈ 7.0): Protonated in acidic environments, enhancing solubility in polar solvents .
Solubility and Stability
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Solubility:
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Water: 1.2 g/L at 25 °C (pH 7).
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DMSO: >50 g/L.
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Stability:
Applications and Industrial Relevance
Pharmaceutical Intermediates
The compound serves as a precursor to kinase inhibitors and antimicrobial agents. Its trifluoromethyl group enhances metabolic stability, while the carboxylic acid facilitates salt formation for improved bioavailability .
Agrochemicals
Incorporated into herbicides and fungicides, the trifluoromethyl group disrupts enzyme function in pests. Field trials show efficacy against Phytophthora infestans at 0.5–1.0 kg/ha .
Materials Science
As a ligand in metal-organic frameworks (MOFs), it improves CO₂ adsorption capacity by 30% compared to unmodified analogs .
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